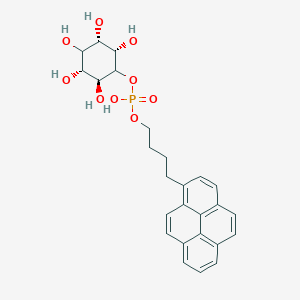

Pyrene-PI

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrene-PI is a fluorescent probe that is used in scientific research to study the interaction between proteins and nucleic acids. It is a derivative of pyrene, which is a polycyclic aromatic hydrocarbon that is commonly used as a model compound for studying the properties of larger aromatic molecules. Pyrene-PI has become an essential tool in the field of biochemistry, as it allows researchers to visualize the binding of proteins to DNA and RNA in real-time.

Mécanisme D'action

Pyrene-PI works by intercalating between the base pairs of DNA and RNA. This intercalation causes a shift in the fluorescence of the probe, which can be detected using a fluorescent microscope. When a protein binds to the DNA or RNA, it causes a change in the fluorescence of Pyrene-PI, allowing researchers to visualize the binding event.

Effets Biochimiques Et Physiologiques

Pyrene-PI is a non-toxic compound that does not have any known biochemical or physiological effects. It is used in very small quantities in scientific research, and its use is strictly regulated to ensure that it does not pose any risk to human health or the environment.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of Pyrene-PI is its ability to visualize protein-DNA and protein-RNA interactions in real-time. This allows researchers to study the kinetics and thermodynamics of these interactions, which can provide valuable insights into the mechanisms of gene regulation and other biological processes.

One limitation of Pyrene-PI is that it requires a fluorescent microscope to visualize the binding events. This can be a costly and time-consuming process, and it may not be feasible for all research labs to have access to this equipment. Additionally, Pyrene-PI is not suitable for studying interactions between proteins and other biomolecules, such as lipids or carbohydrates.

Orientations Futures

There are many potential future directions for the use of Pyrene-PI in scientific research. One area of interest is the study of epigenetic modifications, which are changes to DNA that do not involve changes to the underlying sequence. Pyrene-PI could be used to study the binding of proteins to these modified regions of DNA, which could provide insights into the mechanisms of epigenetic regulation.

Another potential application of Pyrene-PI is in the study of RNA-binding proteins, which are proteins that bind to RNA and regulate its function. Pyrene-PI could be used to visualize the binding of these proteins to RNA in real-time, which could provide insights into the mechanisms of RNA regulation and the development of RNA-based therapies.

Conclusion

Pyrene-PI is a valuable tool in the field of biochemistry that allows researchers to study the interaction between proteins and nucleic acids in real-time. Its simple synthesis method, non-toxic nature, and ability to visualize binding events make it an essential tool for studying gene regulation and other biological processes. While there are limitations to its use, there are many potential future directions for the application of Pyrene-PI in scientific research.

Méthodes De Synthèse

The synthesis of Pyrene-PI involves the reaction of pyrene with p-iodoaniline in the presence of a palladium catalyst. The resulting compound is then reacted with 2-bromoethanol to form Pyrene-PI. The synthesis method is relatively simple and can be performed in a laboratory setting with standard equipment and reagents.

Applications De Recherche Scientifique

Pyrene-PI is commonly used in scientific research to study the interaction between proteins and nucleic acids. It is particularly useful in the study of transcription factors, which are proteins that bind to DNA and regulate gene expression. By labeling these proteins with Pyrene-PI, researchers can visualize their binding to DNA in real-time, allowing them to study the kinetics and thermodynamics of the interaction.

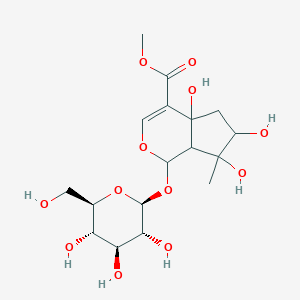

Propriétés

Numéro CAS |

139143-25-2 |

|---|---|

Nom du produit |

Pyrene-PI |

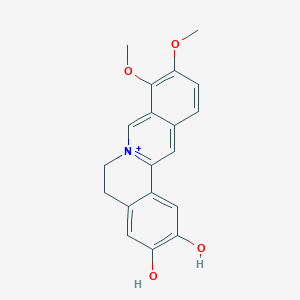

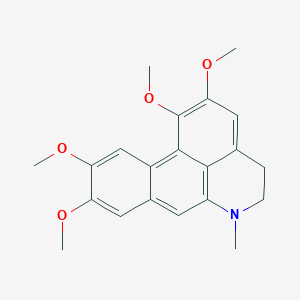

Formule moléculaire |

C26H29O9P |

Poids moléculaire |

516.5 g/mol |

Nom IUPAC |

[(2S,3R,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl] 4-pyren-1-ylbutyl hydrogen phosphate |

InChI |

InChI=1S/C26H29O9P/c27-21-22(28)24(30)26(25(31)23(21)29)35-36(32,33)34-13-2-1-4-14-7-8-17-10-9-15-5-3-6-16-11-12-18(14)20(17)19(15)16/h3,5-12,21-31H,1-2,4,13H2,(H,32,33)/t21?,22-,23+,24-,25-,26?/m0/s1 |

Clé InChI |

VBIVPQHGEARBEM-CDFZIERKSA-N |

SMILES isomérique |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCOP(=O)(O)OC5[C@H]([C@H](C([C@H]([C@@H]5O)O)O)O)O |

SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCOP(=O)(O)OC5C(C(C(C(C5O)O)O)O)O |

SMILES canonique |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCOP(=O)(O)OC5C(C(C(C(C5O)O)O)O)O |

Synonymes |

4-(1-pyreno)butylphosphorylinositol pyrene-PI rac-4-(1-pyreno)butylphosphoryl-1-myo-inositol |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate](/img/structure/B150075.png)